2-Fluoro-3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Fluoro-3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Fluoro-3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(propan-2-yl)pyridine: Lacks the boron-containing dioxaborolane group.
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the fluorine atom.
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the propan-2-yl group.
Uniqueness
The presence of both the fluorine atom and the dioxaborolane group in 2-Fluoro-3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique chemical properties, such as increased reactivity and potential for forming diverse chemical bonds. This makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C14H21BFNO2 |
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Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-fluoro-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H21BFNO2/c1-9(2)11-7-10(8-17-12(11)16)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3 |
InChI Key |
ZIVTVSPRTNPCPU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C(C)C |
Origin of Product |
United States |
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